molecular formula C8H6N2O4 B13681365 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid

2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13681365
M. Wt: 194.14 g/mol
InChI Key: JKSACRIQYVMHTQ-UHFFFAOYSA-N
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Description

2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid is a heterocyclic compound that features both isoxazole and oxazole rings. These structures are known for their significant biological activities and therapeutic potential. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . The oxazole ring can be synthesized through cyclization reactions involving appropriate amines and carboxylic acids under reflux conditions .

Industrial Production Methods: Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, such as gold or platinum, to facilitate the cyclization reactions under milder conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism by which 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways and inhibition of key enzymes .

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

5-methyl-2-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c1-4-6(8(11)12)9-7(14-4)5-2-3-13-10-5/h2-3H,1H3,(H,11,12)

InChI Key

JKSACRIQYVMHTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=NOC=C2)C(=O)O

Origin of Product

United States

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